molecular formula C21H13N3O5 B1245557 Hyrtioerectine A

Hyrtioerectine A

Cat. No. B1245557
M. Wt: 387.3 g/mol
InChI Key: AYFYGTZIXVBNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyrtioerectine A is a natural product found in Hyrtios erectus with data available.

Scientific Research Applications

Metabolic Impact of Exercise

Hyrtioerectine A's applications in scientific research are diverse, encompassing fields such as exercise biochemistry. A study employing 1H NMR-based metabonomics investigated the effects of sprint running training programs on the metabolic fingerprint of human serum. This research is a testament to the compound's potential in unveiling new insights into the short- and long-term impacts of exercise on metabolism (Pechlivanis et al., 2013).

Neural Impact and Language Learning

In the realm of neuroscience and linguistics, Hyrtioerectine A's implications extend to understanding the neural basis of language processing and learning. A fascinating study explored the correlation between the anatomy of Heschl's Gyrus (HG), encompassing primary auditory areas, and the ability to learn foreign pitch patterns in language. This research underscores Hyrtioerectine A's potential in shedding light on the role of primary auditory regions in speech learning and the broader context of spoken language acquisition (Wong et al., 2008).

properties

Product Name

Hyrtioerectine A

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

2-[6-hydroxy-3-(6-hydroxy-1H-indol-3-yl)-9H-pyrido[3,4-b]indol-4-yl]-2-oxoacetic acid

InChI

InChI=1S/C21H13N3O5/c25-9-2-4-14-12(5-9)17-16(24-14)8-23-19(18(17)20(27)21(28)29)13-7-22-15-6-10(26)1-3-11(13)15/h1-8,22,24-26H,(H,28,29)

InChI Key

AYFYGTZIXVBNOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2C3=NC=C4C(=C3C(=O)C(=O)O)C5=C(N4)C=CC(=C5)O

synonyms

hyrtioerectine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.